molecular formula C20H15NO B8228013 2-Methoxy-9-phenylacridine

2-Methoxy-9-phenylacridine

Cat. No. B8228013
M. Wt: 285.3 g/mol
InChI Key: MIDQHTZGNHCOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-9-phenylacridine is a useful research compound. Its molecular formula is C20H15NO and its molecular weight is 285.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-9-phenylacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-9-phenylacridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreduction Mechanisms

Research by Kikuchi et al. (1990) explored the electronic deactivation processes of excited 9-phenylacridine (9-PA), including its photoreduction under UV irradiation in methanol. The study revealed changes in fluorescence life and yield with temperature variations, providing insights into the behavior of 9-PA in different conditions (Kikuchi, Hattori, Sato, & Kokubun, 1990).

Photochemical Studies

A study conducted by Zhou et al. (1988) investigated the photochemical reactions of 10-methyl-9-phenylacridinium chloride in alcohols. They identified the nucleophilic addition of methanol to the acridinium cation and the subsequent photoinduced heterolysis, leading to the formation of 9,10-dihydro-10-methyl-9-phenylacridine (Zhou, Kano, & Hashimoto, 1988).

Photochemical Hydroxide Ion Release

Research by Dapeng Zhou et al. (2012) delved into the excited-state behavior of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine and its derivatives. The study highlighted how solvent effects influence C-O bond cleavage, a critical aspect of the photochemical hydroxide ion release process (Zhou, Khatmullin, Walpita, Miller, Luk, Vyas, Hadad, & Glusac, 2012).

Reductive Metalation

The reductive metalation of 9-phenylacridine and the reactions of its dianion with various electrophiles were explored by Smith and Fogg (1985). Their study provides significant insights into the chemical properties and reactivity of 9-phenylacridine, particularly in the context of forming 9,10-dihydro-9-phenylacridine derivatives (Smith & Fogg, 1985).

properties

IUPAC Name

2-methoxy-9-phenylacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c1-22-15-11-12-19-17(13-15)20(14-7-3-2-4-8-14)16-9-5-6-10-18(16)21-19/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDQHTZGNHCOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-9-phenylacridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-9-phenylacridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-9-phenylacridine
Reactant of Route 3
Reactant of Route 3
2-Methoxy-9-phenylacridine
Reactant of Route 4
2-Methoxy-9-phenylacridine
Reactant of Route 5
2-Methoxy-9-phenylacridine
Reactant of Route 6
2-Methoxy-9-phenylacridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.